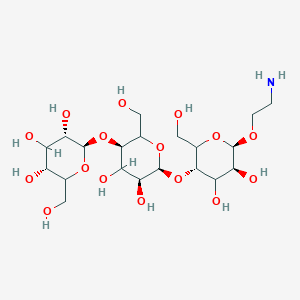

Gb3-beta-ethylamine

Description

Significance of the Gb3 Glycan in Glycobiology and Cellular Processes

Globotriaosylceramide (Gb3), also known as CD77 or the Pk antigen, is a neutral glycosphingolipid that plays a crucial role in a variety of life activities. creative-diagnostics.com As a component of the cell membrane, particularly within lipid rafts, Gb3 is integral to processes such as cell growth, differentiation, cell-to-cell communication, and signal transduction. creative-diagnostics.comontosight.ai Glycosphingolipids (GSLs) like Gb3 are involved in numerous immune processes, including the differentiation and recognition of cells, and the transduction of activation signals. creative-diagnostics.comnih.gov

The significance of Gb3 extends to its role as a natural receptor for bacterial toxins, most notably the Shiga toxins (Stx) produced by Shigella dysenteriae and certain strains of Escherichia coli. creative-diagnostics.comontosight.aibiorxiv.org The binding of these toxins to Gb3 on the surface of cells, such as intestinal epithelial and renal endothelial cells, facilitates the toxin's entry into the cell, leading to cellular damage. creative-diagnostics.comontosight.ai Furthermore, Gb3 is a key molecule in the pathology of Fabry disease, a genetic lysosomal storage disorder. ontosight.airesearchgate.net A deficiency in the enzyme α-galactosidase A results in the progressive accumulation of Gb3 within cells, leading to organ damage. ontosight.ainih.gov The expression of Gb3 is also associated with certain types of cancer, where it may contribute to chemotherapy resistance. biorxiv.orgtcichemicals.com

| Biological Role of Gb3 | Description | References |

| Cellular Processes | Involved in cell growth, differentiation, recognition, and signal transduction. | creative-diagnostics.comontosight.ai |

| Immune Function | Acts as a cell differentiation marker (CD77) on B cells and is involved in immune responses. | creative-diagnostics.comutoronto.ca |

| Toxin Receptor | Serves as the primary receptor for Shiga toxins, mediating their cellular entry and toxicity. | creative-diagnostics.comontosight.ainih.govbiorxiv.org |

| Disease Association | Accumulates in cells in Fabry disease due to enzyme deficiency, serving as a biomarker for the condition. | ontosight.airesearchgate.nettcichemicals.com |

| Cancer Biology | Overexpression is linked to several cancers and may play a role in chemoresistance. | biorxiv.orgtcichemicals.com |

Rationale for Amino-Functionalized Glycan Analogs in Glycoscience Research

In the field of glycoscience, understanding the intricate interactions between glycans and proteins is fundamental. researchgate.net However, studying these interactions is often challenging due to the complexity and hydrophilic nature of natural glycans. oup.com Amino-functionalized glycan analogs, such as those with an ethylamine (B1201723) or aminopropyl group, are invaluable tools designed to overcome these challenges. cymitquimica.com

The primary rationale for introducing an amino group to a glycan is to provide a reactive handle for conjugation. cymitquimica.comfrontiersin.org This functional group allows for the covalent attachment of the glycan to various surfaces and molecules, which is essential for many analytical techniques. frontiersin.orgtcichemicals.com For instance, amino-tagged glycans can be immobilized onto glass slides to create glycan microarrays. oup.comnih.gov These microarrays are powerful platforms for high-throughput screening of glycan-binding proteins, helping to decipher the specificity of these interactions. researchgate.netnih.gov The amino group also facilitates the attachment of fluorescent tags or biotin (B1667282), which aids in the detection, purification, and quantification of glycans in various assays. frontiersin.orgtcichemicals.com Furthermore, in techniques like ion mobility-mass spectrometry (IM-MS), an ethylamine tag can serve as a preferential site for protonation, allowing for a more precise analysis of the glycan's structure and conformation. mdpi.com

Overview of Research Applications for Gb3-beta-ethylamine

This compound is a synthetic derivative of the Gb3 trisaccharide specifically designed for research purposes in glycobiology, immunochemistry, and immunology. bioglyco.com Its structure combines the biologically significant Gb3 glycan with a versatile ethylamine linker. This modification makes it a valuable tool for investigating the diverse roles of Gb3.

A key application of this compound is in the study of glycan-protein interactions. tcichemicals.com It can be used in various binding assays, such as surface plasmon resonance (SPR) or glycan microarrays, to identify and characterize proteins that bind to Gb3, including antibodies, lectins, and bacterial toxins. tcichemicals.comtcichemicals.com For example, it serves as a synthetic ligand to study the binding mechanisms of Shiga toxin and to screen for potential inhibitors. tcichemicals.comtcichemicals.com

In the context of Fabry disease, this compound can be used as a standard in analytical methods for detecting and quantifying Gb3 levels, aiding in research on the disease's pathogenesis and the efficacy of potential therapies. tcichemicals.comtcichemicals.com Moreover, the ethylamine tag facilitates advanced analytical studies. In ion mobility-mass spectrometry, the tag provides a specific protonation site, enabling detailed investigation into the conformational dynamics of the Gb3 glycan, which can be influenced by its interactions with other molecules. mdpi.com

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C20H37NO16 | 547.51 | 261155-98-0 |

Properties

IUPAC Name |

(2R,3S,5R)-2-[(3R,5S,6S)-6-[(3S,5S,6R)-6-(2-aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO16/c21-1-2-32-18-14(30)11(27)16(7(4-23)34-18)37-20-15(31)12(28)17(8(5-24)35-20)36-19-13(29)10(26)9(25)6(3-22)33-19/h6-20,22-31H,1-5,21H2/t6?,7?,8?,9-,10?,11?,12?,13-,14-,15-,16+,17-,18+,19+,20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTNJTQCWLYRTK-XYNCSFRQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO[C@H]1[C@H](C([C@@H](C(O1)CO)O[C@H]2[C@H](C([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization and Methodologies Utilizing Gb3 Beta Ethylamine

Mass Spectrometry-Based Glycan Analysis

Mass spectrometry (MS) is a cornerstone for glycan analysis due to its high sensitivity and ability to provide molecular weight information. When coupled with ion mobility, it offers an additional dimension for separating and characterizing complex glycan structures, including isomers.

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio (m/z). This capability is particularly advantageous for glycans, which often exist as numerous isomers with identical mass but distinct three-dimensional structures mpg.denih.gov. By measuring the drift time of ions through an electric field, IM-MS can provide insights into the conformational ensemble of glycan molecules. For Gb3-beta-ethylamine, which features an ethylamine (B1201723) tag at the reducing end, IM-MS can be employed to analyze its gas-phase conformation. The ethylamine moiety serves as a protonation site, facilitating the formation of monoprotonated ions that can more directly reflect the glycan's shape compared to metal adduct ions mdpi.comnih.gov. Studies involving ethylamine-tagged glycans, including those related to Gb3, have demonstrated that these molecules exhibit broad arrival time distributions, indicative of multiple conformers co-existing in the gas phase mdpi.comnih.gov.

The interpretation of IM-MS data for glycans like this compound is significantly influenced by ionization parameters. Research has shown that variations in ionization temperature and solvent composition can impact the conformational dynamics of glycan ions mdpi.comnih.gov. For instance, increased ionization temperatures and the use of solvents such as methanol (B129727) tend to broaden the arrival time distributions of monoprotonated glycan ions, suggesting an enhancement in their conformational flexibility mdpi.comnih.gov. Conversely, the formation of sodium adduct ions, rather than proton adducts, can lead to narrower arrival time distributions. This observation implies that interactions with sodium ions may constrain the structural flexibility of the glycans, thereby influencing their measured mobility mdpi.comnih.gov. Understanding these effects is crucial for optimizing IM-MS experiments to achieve reproducible and informative conformational analysis of this compound.

Table 1: Ion Mobility Data for Ethylamine-Tagged Glycans

| Glycan Type (Example) | Ion Adduct Type | Arrival Time (ms) | Arrival Time Distribution Range (ms) | Conformational Flexibility Indication |

| Trisaccharide (Galα1-4Galβ1-4Glcβ) | Proton (M+H)+ | N/A | Broad | High |

| Trisaccharide (Galβ1-4Galβ1-4Glcβ) | Proton (M+H)+ | N/A | Broad | High |

| Trisaccharide (Galα1-4Galβ1-4Glcβ) (Gb3 moiety) | Sodium (M+Na)+ | 7.61 (±0.001) | 0.40 (±0.002) | Constrained |

| Trisaccharide (Galβ1-4Galβ1-4Glcβ) | Sodium (M+Na)+ | 7.63 (±0.001) | N/A | Constrained |

Note: Data adapted from relevant studies on ethylamine-tagged glycans, including Gb3-related structures mdpi.comnih.gov. Specific data for this compound may vary based on experimental conditions.

High-Resolution Chromatographic and Affinity-Based Separations

Chromatographic techniques are essential for separating complex mixtures of glycans, enabling their individual analysis and quantification. Affinity-based methods, like Surface Plasmon Resonance (SPR), are crucial for studying molecular interactions.

High-Performance Liquid Chromatography (HPLC) is widely utilized for the separation and analysis of glycans. Given the polar nature of carbohydrates like this compound, Hydrophilic Interaction Chromatography (HILIC) is particularly effective, offering superior resolution compared to other HPLC modes for glycan separation nih.govnih.govchromatographyonline.comaspariaglycomics.com. Glycans are often derivatized with fluorescent tags (e.g., 2-aminobenzamide, 2-AB) prior to HILIC analysis to enhance their detectability and improve chromatographic retention and separation chromatographyonline.com. HPLC, especially when coupled with mass spectrometry (LC-MS), provides a comprehensive approach for glycan profiling, allowing for the identification and relative quantification of individual glycan species based on their retention times and mass-to-charge ratios nih.govnih.govaspariaglycomics.com. For this compound, HPLC would be instrumental in assessing its purity and separating it from any related impurities or isomers.

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to study the kinetics and affinity of biomolecular interactions bioradiations.comnih.govglycopedia.eunih.gov. In SPR, one binding partner (ligand) is immobilized on a sensor chip surface, and the other (analyte) is flowed over it. Changes in the refractive index near the sensor surface, caused by analyte binding to the ligand, are measured. This allows for the determination of kinetic parameters such as association rate (ka) and dissociation rate (kd), as well as the equilibrium dissociation constant (Kd), which quantifies binding affinity bioradiations.comnih.govglycopedia.eunih.gov. While specific SPR studies involving this compound were not explicitly detailed in the search results, this technique is highly relevant for investigating how this compound interacts with its biological targets, such as specific lectins or antibodies. By immobilizing a target molecule and flowing this compound over it, researchers can elucidate the binding characteristics, providing critical information about its functional role.

Based on the provided search results, there is no specific information available regarding the application of "this compound" in Quartz Crystal Microbalance (QCM) studies for interfacial glycan analysis. The searches did not yield any research findings, data tables, or experimental details that directly link this compound to QCM-based glycan studies.

While globotriaosylceramide (Gb3) is mentioned in the context of Fabry disease and biosensor applications researchgate.netnih.govplos.org, and QCM is described as a sensitive biosensing technique mdpi.comscirp.org, the specific compound "this compound" was not found in conjunction with these QCM studies. Therefore, it is not possible to generate the requested content for section 3.3.3, including detailed research findings and data tables, while adhering to the strict requirements of scientific accuracy and focusing solely on the specified compound and methodology.

Investigations into Cellular and Molecular Interactions Mediated by the Gb3 Glycan Moiety

Role of the Gb3 Glycan in Receptor-Ligand Recognition

The Gb3 glycan moiety serves as a specific recognition site for various proteins, including bacterial toxins and lectins. Its structural presentation on the cell surface dictates its ability to engage with these ligands, initiating downstream cellular events.

Shiga toxin (Stx), produced by Shigella dysenteriae and certain Escherichia coli strains, is a potent bacterial toxin that utilizes Gb3 as its primary cellular receptor frontiersin.orgfrontiersin.orgasm.org. The binding of Stx to Gb3 is mediated by the B subunit (StxB) of the toxin, which forms a pentameric structure capable of high-affinity interaction with the terminal α-D-galactose residue of Gb3 frontiersin.orgasm.orgnih.gov. This interaction is crucial for the toxin's internalization into host cells. Upon binding, StxB can induce local negative membrane curvature and the formation of tubular plasma membrane invaginations, a process that facilitates clathrin-independent endocytosis frontiersin.orgfrontiersin.orgnih.gov. This mechanism allows the toxin to bypass lysosomal degradation and enter retrograde transport pathways to the Golgi apparatus and endoplasmic reticulum, where its toxic A subunit can be released into the cytosol to inhibit protein synthesis frontiersin.orgfrontiersin.org. The affinity of Stx for Gb3 is attributed to multiple Gb3-binding sites within the StxB pentamer, enabling multivalent binding asm.orgoup.com.

Gb3, as a glycosphingolipid, preferentially partitions into lipid rafts, which are specialized, dynamic membrane microdomains enriched in cholesterol and sphingolipids nih.govcreative-diagnostics.com. The presence of Gb3 within these rafts is not merely passive; it actively contributes to their organization and function nih.gov. Gb3's interaction with cholesterol and other lipids within the raft environment can influence membrane fluidity and the clustering of specific proteins, thereby modulating signaling pathways and cellular processes nih.govresearchgate.net. The composition of the Gb3 fatty acyl chain can also affect its lateral mobility in the plasma membrane and influence receptor binding, including that of Shiga toxin frontiersin.org. Furthermore, Gb3's localization within lipid rafts is critical for the retrograde transport of Stx, a pathway essential for its toxicity frontiersin.org.

Impact of Glycan-Mediated Interactions on Cellular Processes

The binding of Gb3 to its ligands, particularly Stx, has profound impacts on cellular processes. Beyond initiating toxin internalization, Gb3-mediated interactions can influence cell signaling, immune responses, and cell fate. For instance, Gb3 has been implicated in the function of the FAS receptor-ligand system, a mechanism involved in eliminating infected cells and controlling autoimmune diseases frontiersin.org. Moreover, Gb3 expressed on germinal center B cells is essential for high-affinity antibody production, regulating B cell receptor (BCR) signaling by binding to and disengaging CD19 from its chaperone CD81 biorxiv.org. This lipid's abundance amplifies signaling pathways that drive affinity maturation and regulates MHC-II expression, thereby increasing the diversity of T follicular helper cells and B cells reactive to specific epitopes biorxiv.org.

Characterization of Glycan-Binding Protein and Lectin Specificity

A variety of proteins, known as lectins, exhibit specific binding affinities for the Gb3 glycan. These lectins are crucial for decoding the "glyco-code" and play roles in host-pathogen interactions, cellular recognition, and immune responses frontiersin.orgnih.govtcichemicals.com. Examples of Gb3-binding lectins include:

Shiga Toxin B-subunit (StxB) : As detailed above, StxB is a well-characterized Gb3-binding lectin essential for Shiga toxin's cellular entry frontiersin.orgnih.gov.

LecA (PA-IL) : A homotetrameric lectin from Pseudomonas aeruginosa, LecA also binds Gb3 and can trigger a "lipid zipper" mechanism, leading to membrane engulfment of the bacterium frontiersin.orgfrontiersin.orgnih.gov.

SadP and PapG : These are bacterial adhesins from Streptococcus suis and E. coli, respectively, that also demonstrate Gb3-binding capabilities frontiersin.orgfrontiersin.orgnih.gov.

Marine Lectins : Lectins such as CGL from Crenomytilus grayanus and MytiLec from Mytilus galloprovincialis have been shown to recognize Gb3 on cancer cells, reducing their viability and serving as potential agents for targeting Gb3-expressing tumors mdpi.com.

The specificity of these lectins for Gb3 is determined by the precise arrangement of its sugar residues, particularly the terminal galactose moiety frontiersin.orgnih.govnih.gov. Studies indicate that the Gb3-binding lectins can induce distinct plasma membrane domains and exploit different cellular transport pathways frontiersin.orgnih.gov.

Glycan Influence on Cell Surface Recognition Events

The Gb3 glycan plays a significant role in cell surface recognition events, extending beyond pathogen binding. Its presence on the cell membrane can influence interactions with host molecules, impacting processes such as cell adhesion, immune cell recognition, and signal transduction creative-diagnostics.comfrontiersin.orgcreative-proteomics.com. For example, Gb3's interaction with CD19 on B cells is critical for B cell activation and antibody production biorxiv.org. Furthermore, Gb3's expression levels can serve as an indicator of cell maturation state and lineage in blood cells frontiersin.org. The specific presentation of Gb3 on the cell surface, often within lipid rafts, modulates its accessibility and interaction with binding partners, thereby influencing a range of physiological and pathological processes nih.govfrontiersin.orgulisboa.pt.

Compound List

Gb3-beta-ethylamine

Globotriaosylceramide (Gb3)

Shiga Toxin (Stx)

Shiga Toxin B-subunit (StxB)

LecA (PA-IL)

SadP

PapG

CGL

MytiLec

CD19

CD81

CD77

Lactosylceramide (LacCer)

Applications in Glycobiological and Immunological Research

Probing Glycan-Protein and Antigen-Antibody Binding Affinities

The study of interactions between glycans and proteins, such as lectins and antibodies, is fundamental to understanding many biological processes. Gb3-beta-ethylamine is instrumental in creating the necessary tools for these investigations. By immobilizing this compound onto a solid support, researchers can quantitatively assess the binding affinity of various proteins and antibodies to the Gb3 epitope.

Lectins, which are carbohydrate-binding proteins, exhibit a range of affinities and specificities for different glycan structures. For example, LecA from Pseudomonas aeruginosa and the B-subunit of Shiga toxin (StxB) are known to bind to Gb3. S

In Vitro and in Vivo Research Models for Gb3 Glycan Studies

Cellular Model Systems for Studying Gb3 Glycan Expression and Functional Roles

Cellular models are indispensable tools for the detailed investigation of Gb3 expression and its functions at the molecular level. These systems allow for controlled experiments to dissect the intricate roles of glycans in cellular processes.

Mammalian cell cultures are foundational for studying the subcellular localization of Gb3 and its interactions with various binding partners, such as lectins and bacterial toxins.

Localization Studies : Techniques like immunofluorescence microscopy are employed to visualize the distribution of Gb3 on the cell surface and within intracellular compartments. In these studies, specific antibodies or Gb3-binding lectins, such as the B-subunit of Shiga toxin (StxB) and LecA from Pseudomonas aeruginosa, are used to label Gb3. mdpi.com These lectins, often fluorescently tagged, have demonstrated high specificity and sensitivity for Gb3 detection, in some cases surpassing traditional antibody-based methods. mdpi.com Studies using these tools have revealed that Gb3 can be localized to distinct domains within the plasma membrane. mdpi.com

Binding Assays : To quantify the binding affinity and specificity of proteins to Gb3, researchers utilize various in vitro assays. Flow cytometry can be used with fluorescently labeled lectins or toxins to quantify Gb3 expression on the surface of different cell types, such as in Fabry disease fibroblasts where Gb3 accumulates. mdpi.com Proximity ligation assays and other advanced microscopy techniques can provide insights into the dynamic interactions between Gb3 and its binding partners in living cells. nih.gov

Table 1: Common Mammalian Cell Lines Used in Gb3 Research

| Cell Line | Origin | Common Applications in Gb3 Research |

| HEK293 | Human Embryonic Kidney | Studies of Gb3 biosynthesis, effects of gene knockout on glycan structures, and expression of recombinant glycosyltransferases. nih.gov |

| CHO | Chinese Hamster Ovary | Analysis of N-glycan processing and the effects of glycosylation mutations on Gb3 synthesis and function. biorxiv.orgnih.gov |

| Caco-2 | Human Colorectal Adenocarcinoma | Modeling intestinal epithelial cell differentiation and studying changes in Gb3 expression during this process. nih.gov |

| MDCK | Madin-Darby Canine Kidney | Investigating the role of Gb3 in cell polarity and as a receptor for toxins. mdpi.com |

| Neuroblastoma Cell Lines (e.g., SK-N-BE(2)) | Human Neuroblastoma | Studying the role of Gb3 in tumor angiogenesis and as a biomarker for tumor-derived endothelial cells. nih.gov |

This table is interactive and can be sorted by column.

The expression of cell surface glycans, including Gb3, is dynamically regulated during cellular differentiation and development, influencing cell fate and function. mdpi.com

Stem Cell Differentiation : Glycans are known to be pivotal in modulating signaling pathways that control the self-renewal and differentiation of stem cells. mdpi.com For instance, specific glycan structures serve as markers for pluripotent stem cells. mdpi.com As stem cells differentiate into various lineages, such as neuronal or intestinal epithelial cells, their surface glycan profiles undergo significant changes. nih.govmdpi.com

Intestinal Epithelial Cell Differentiation : The differentiation of intestinal epithelial cells is accompanied by characteristic changes in cell surface glycosylation. nih.gov Studies using cell lines like Caco-2 have shown that as these cells differentiate, there is a decrease in high mannose type glycans and an increase in more complex fucosylated and sialylated glycans. nih.gov These changes in glycosylation are believed to play a functional role in regulating membrane-associated enzymes and in mucosal defense. nih.gov

T and B Cell Development : Glycosylation is also essential for the development, differentiation, and function of immune cells like T and B lymphocytes. cell.com Changes in O-glycan structures have been observed as B cells differentiate into memory B cells or plasma cells. cell.com

Animal Models for Investigating Gb3 Glycan-Related Biological Pathways

Animal models are critical for understanding the complex roles of Gb3 in the context of a whole organism, including its involvement in physiological pathways and disease pathogenesis.

Genetically modified animal models, particularly mice, have been instrumental in elucidating the in vivo functions of Gb3.

Knockout Models : Mice with a targeted disruption of the A4galt gene, which encodes the Gb3 synthase enzyme, are unable to synthesize Gb3. These Gb3-deficient mice have been used to demonstrate the crucial role of Gb3 as a receptor for Shiga toxins and in the pathogenesis of certain bacterial infections. nih.gov For example, Gb3-deficient mice show increased resistance to lethal infections by Bacillus cereus, indicating that the interaction between bacterial flagellin and host Gb3 is a key virulence mechanism. nih.gov

Disease Models : Animal models of human diseases where Gb3 expression is altered are also valuable. For example, porcine models of colorectal cancer and osteosarcoma have been used to study Gb3 as a tumor-specific marker. nih.govresearchgate.net These studies have shown that Gb3 is overexpressed in these tumors, making it a potential target for tumor-specific therapies using agents like the B-subunit of Shiga toxin. nih.govresearchgate.net

Animal models are extensively used to study the interaction between hosts and pathogens where Gb3 acts as a receptor.

Shiga Toxin Studies : The primary role of Gb3 as a receptor for Shiga toxins (Stx), the main virulence factors of Shiga toxin-producing Escherichia coli (STEC), has been extensively studied in various animal models, including mice and rabbits. nih.govtandfonline.com These models have been crucial in understanding the pathophysiology of diseases like hemolytic uremic syndrome (HUS), a life-threatening complication of STEC infections characterized by acute kidney injury. mdpi.com Rabbit models have shown that Gb3 expression in the small intestine is developmentally regulated and correlates with the binding of Shiga toxin and the severity of enterotoxic effects. nih.gov

Bacillus cereus Infection : As mentioned, Gb3-deficient mice have been used to show that Gb3 is a receptor for B. cereus flagellin, and this interaction contributes to the acute lethality of the infection. nih.gov

Model Organisms : A range of animal models are employed to study STEC infections, each with its own advantages and limitations. These include mice, rabbits, chickens, dogs, and pigs. tandfonline.com The choice of model often depends on the specific aspect of the host-pathogen interaction being investigated.

Table 2: Examples of Animal Models in Gb3 Research

| Animal Model | Research Focus | Key Findings |

| Mouse (Wild-type and A4galt knockout) | Role of Gb3 in bacterial pathogenesis (e.g., B. cereus, STEC) | Gb3 acts as a receptor for bacterial virulence factors, and its absence can protect against infection. nih.gov |

| Rabbit | Shiga toxin enterotoxicity | Gb3 expression in the intestine is developmentally regulated and correlates with toxin sensitivity. nih.gov |

| Pig (Genetically engineered cancer models) | Gb3 as a tumor target | Gb3 is overexpressed in colorectal cancer and osteosarcoma, allowing for targeted toxin-based therapies. nih.govresearchgate.net |

This table is interactive and can be sorted by column.

Q & A

Q. What are the established synthetic routes for Gb3-beta-ethylamine, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or enzymatic glycosylation. SPPS requires optimizing coupling agents (e.g., HBTU/HOBt) and deprotection steps to minimize side reactions. For enzymatic methods, glycosyltransferases like LgtC can be used, but temperature (25–37°C) and pH (7.0–7.5) must be controlled to stabilize enzyme activity. Yield improvements (>60%) are achieved via iterative HPLC purification, while purity (>95%) is validated by LC-MS and H-NMR .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

Methodological Answer: High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is preferred for purity assessment due to its sensitivity to glycosphingolipid contaminants. Structural confirmation requires tandem mass spectrometry (MS/MS) for fragmentation patterns and nuclear Overhauser effect spectroscopy (NOESY) NMR to verify β-anomeric configuration. Quantification of amine groups can be performed via ninhydrin assays, calibrated against known standards .

Q. How can researchers validate the specificity of antibodies or probes targeting this compound in cellular models?

Methodological Answer: Use knockout cell lines (e.g., CRISPR-Cas9-mediated FUT1 deletion) to confirm antibody binding absence. Competitive inhibition assays with free this compound (0.1–10 µM) should reduce signal by >80%. For fluorescence probes, validate colocalization with lysosomal markers (e.g., LAMP1) via confocal microscopy, and confirm dose-dependent uptake using flow cytometry .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer: Conduct a meta-analysis of existing datasets (e.g., via PRISMA guidelines) to identify confounding variables such as cell passage number or serum batch effects. Validate findings using isogenic cell lines under standardized culture conditions (e.g., RPMI-1640 + 10% FBS). Statistical tools like ANOVA with post-hoc Tukey tests can isolate lineage-specific responses. Cross-validate with orthogonal assays (e.g., SPR binding vs. functional uptake assays) .

Q. What are common pitfalls in designing in vivo experiments to study this compound’s role in lipid raft signaling?

Methodological Answer: Avoid overinterpreting knockout models due to compensatory mechanisms (e.g., upregulation of GM1). Use tissue-specific inducible Cre systems for spatial-temporal control. Ensure lipid raft isolation protocols include detergent-resistant membrane (DRM) fractionation validated by flotillin-1 Western blotting. Sample size must be justified via power analysis (α=0.05, β=0.2) to account for biological variability .

Q. What strategies improve reproducibility in this compound’s interaction studies with membrane proteins?

Methodological Answer: Use surface plasmon resonance (SPR) with lipid nanodiscs to mimic native bilayer environments. Include negative controls (e.g., scrambled lipid analogs) and triplicate technical replicates. Document buffer composition (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) and temperature (25°C ± 0.1°C) meticulously. Share raw sensorgrams and fitting parameters via repositories like Zenodo .

Q. How can cross-disciplinary approaches resolve mechanistic uncertainties in this compound’s metabolic flux?

Methodological Answer: Integrate C-isotopic tracing (LC-MS/MS) with kinetic modeling (e.g., COPASI software) to map glycolipid turnover rates. Collaborate with structural biologists for cryo-EM studies of enzyme-Gb3 complexes. Validate hypotheses using gene co-expression networks (e.g., WGCNA) in transcriptomic datasets .

Q. What ethical considerations arise when using this compound in human-derived organoid models?

Methodological Answer: Obtain informed consent for primary cell sources, emphasizing commercial use restrictions. Adhere to ISO 20387:2018 standards for biobanking. Include ethics committee approval numbers in publications. For xenotransplantation models, follow ARRIVE 2.0 guidelines to minimize animal suffering .

Q. How can computational models of this compound’s membrane interactions be experimentally validated?

Methodological Answer: Compare molecular dynamics (MD) simulations (e.g., GROMACS) with neutron scattering data on lipid bilayer thickness. Use mutagenesis (e.g., substituting serine residues in binding pockets) to test predicted interaction sites. Benchmark computational binding energies against experimental ITC measurements .

Q. What protocols ensure robust data sharing for this compound research in compliance with FAIR principles?

Methodological Answer: Deposit raw NMR spectra in BioMagResBank (BMRB) and MS datasets in MetaboLights. Use persistent identifiers (DOIs) for protocols on protocols.io . Adopt ISA-Tab format for metadata, including instrument calibration dates and operator IDs. Cite datasets in publications using FORCE11 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.